molecular formula C14H14BrNO3S B3584642 N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide

N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide

Cat. No.: B3584642
M. Wt: 356.24 g/mol
InChI Key: LMTUFROAXRRQHR-UHFFFAOYSA-N
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Description

N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a hydroxyl group, and two methyl groups on the phenyl ring, along with a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 2,6-dimethylphenol, is brominated using bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position.

    Sulfonation: The brominated product is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methoxy group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.

Scientific Research Applications

N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid in microorganisms, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxy-3-methylphenyl)benzenesulfonamide: Similar structure but lacks the bromine atom.

    N-(3-bromo-4-methoxy-2,6-dimethylphenyl)benzenesulfonamide: Similar structure but has a methoxy group instead of a hydroxyl group.

Uniqueness

N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide is unique due to the presence of both bromine and hydroxyl groups, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-9-8-12(17)13(15)10(2)14(9)16-20(18,19)11-6-4-3-5-7-11/h3-8,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTUFROAXRRQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NS(=O)(=O)C2=CC=CC=C2)C)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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